molecular formula C22H15BrClN3O B3504297 6-bromo-N-(3-chlorobenzyl)-2-(3-pyridinyl)-4-quinolinecarboxamide

6-bromo-N-(3-chlorobenzyl)-2-(3-pyridinyl)-4-quinolinecarboxamide

Cat. No. B3504297
M. Wt: 452.7 g/mol
InChI Key: SRIRRBUJLGQDLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-bromo-N-(3-chlorobenzyl)-2-(3-pyridinyl)-4-quinolinecarboxamide is a synthetic compound that has been extensively studied for its pharmacological properties. It belongs to the class of quinoline derivatives and has shown promising results in various scientific studies.

Mechanism of Action

The mechanism of action of 6-bromo-N-(3-chlorobenzyl)-2-(3-pyridinyl)-4-quinolinecarboxamide is not fully understood. However, it has been reported to inhibit the activity of various enzymes, such as topoisomerase and protein kinase. It has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
6-bromo-N-(3-chlorobenzyl)-2-(3-pyridinyl)-4-quinolinecarboxamide has been reported to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. It has also been reported to increase the production of anti-inflammatory cytokines, such as interleukin-10.

Advantages and Limitations for Lab Experiments

One of the advantages of 6-bromo-N-(3-chlorobenzyl)-2-(3-pyridinyl)-4-quinolinecarboxamide is its broad-spectrum activity against various diseases. It has also shown good bioavailability and pharmacokinetic properties. However, one of the limitations is its potential toxicity, which needs to be carefully evaluated before using it in clinical trials.

Future Directions

There are several future directions for the research and development of 6-bromo-N-(3-chlorobenzyl)-2-(3-pyridinyl)-4-quinolinecarboxamide. One of the directions is to further investigate its mechanism of action and identify its molecular targets. Another direction is to optimize its pharmacokinetic properties and reduce its potential toxicity. It is also important to evaluate its efficacy in animal models and in clinical trials.
Conclusion:
In conclusion, 6-bromo-N-(3-chlorobenzyl)-2-(3-pyridinyl)-4-quinolinecarboxamide is a synthetic compound that has shown promising results in various scientific studies. It has been tested for its anticancer, antiviral, and antimicrobial activities and has shown potential in the treatment of neurodegenerative diseases. Further research is needed to fully understand its mechanism of action and evaluate its efficacy in animal models and in clinical trials.

Scientific Research Applications

6-bromo-N-(3-chlorobenzyl)-2-(3-pyridinyl)-4-quinolinecarboxamide has been extensively studied for its pharmacological properties. It has been tested for its anticancer, antiviral, and antimicrobial activities. It has also shown promising results in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's.

properties

IUPAC Name

6-bromo-N-[(3-chlorophenyl)methyl]-2-pyridin-3-ylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15BrClN3O/c23-16-6-7-20-18(10-16)19(11-21(27-20)15-4-2-8-25-13-15)22(28)26-12-14-3-1-5-17(24)9-14/h1-11,13H,12H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRIRRBUJLGQDLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CNC(=O)C2=CC(=NC3=C2C=C(C=C3)Br)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15BrClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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